molecular formula C9H8O3 B11746983 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione

1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione

Cat. No.: B11746983
M. Wt: 164.16 g/mol
InChI Key: CIZAZAUFIRYVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within the ring system. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione can be synthesized through a multi-step process:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield different spirocyclic compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as an enzyme inhibitor and its role in molecular docking studies .

Comparison with Similar Compounds

Uniqueness: 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione is unique due to its specific spirocyclic structure and the presence of an oxygen atom within the ring system. This structural feature imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

InChI

InChI=1S/C9H8O3/c10-7-1-4-9(5-2-7)6-3-8(11)12-9/h1-2,4-5H,3,6H2

InChI Key

CIZAZAUFIRYVPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=CC(=O)C=C2)OC1=O

Origin of Product

United States

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